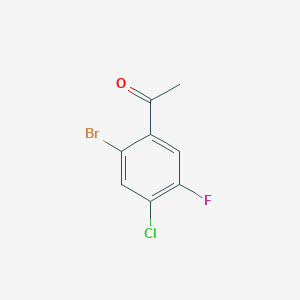
1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms
Métodos De Preparación
The synthesis of 1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone typically involves the halogenation of acetophenone derivatives. One common method is the bromination of 1-(2-chloro-5-fluorophenyl)ethanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often use automated systems to precisely control the addition of reagents and the temperature of the reaction mixture.
Análisis De Reacciones Químicas
1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with potassium permanganate can yield a carboxylic acid.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone exerts its effects depends on its specific application. In biological systems, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites. The halogen atoms on the phenyl ring can enhance binding affinity through halogen bonding interactions with target proteins .
In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which can stabilize reaction intermediates and facilitate various transformations .
Comparación Con Compuestos Similares
1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone can be compared with other halogenated acetophenone derivatives, such as:
1-(2-Bromo-4-fluorophenyl)ethanone: Lacks the chlorine substituent, which may result in different reactivity and binding properties.
1-(2-Chloro-4-fluorophenyl)ethanone: Lacks the bromine substituent, which can affect its chemical behavior and applications.
1-(2-Bromo-4-chloro-5-methylphenyl)ethanone: Contains a methyl group instead of a fluorine atom, which can influence its physical and chemical properties.
Propiedades
IUPAC Name |
1-(2-bromo-4-chloro-5-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISWFNAYBIQSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441075.png)
![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)
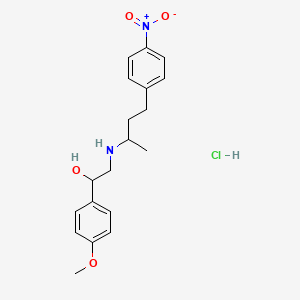

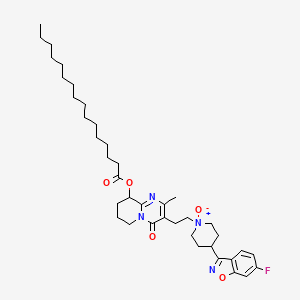


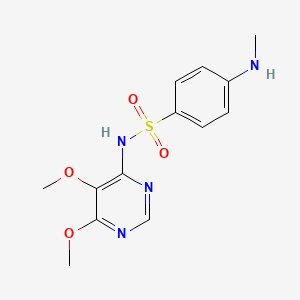
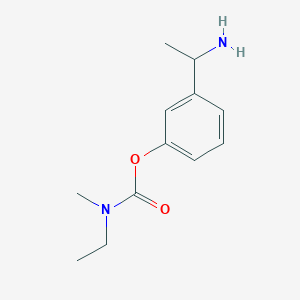
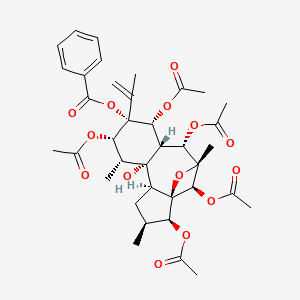
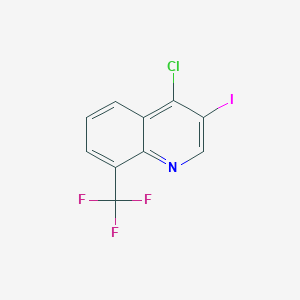
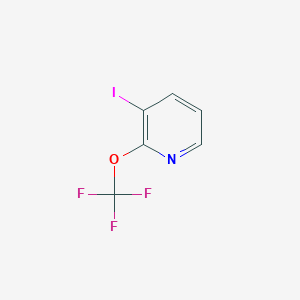
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)
![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)
